REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][C:4]=1[F:11].[P:12]([O:19]CC)([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15]>>[C:7]([C:6]1[CH:9]=[CH:10][C:3]([CH2:2][P:12](=[O:19])([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15])=[C:4]([F:11])[CH:5]=1)#[N:8]
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Name
|
|
Quantity
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1.5 g
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Type
|
reactant
|
Smiles
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BrCC1=C(C=C(C#N)C=C1)F
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Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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At the end of this time, the reaction mixture was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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Volatile materials in the residue thus obtained
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Type
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CUSTOM
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Details
|
were removed
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Type
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TEMPERATURE
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Details
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by heating
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Type
|
CUSTOM
|
Details
|
at 100° C.
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Type
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CUSTOM
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Details
|
for 1 hour
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Duration
|
1 h
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(CP(OCC)(OCC)=O)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.97 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |